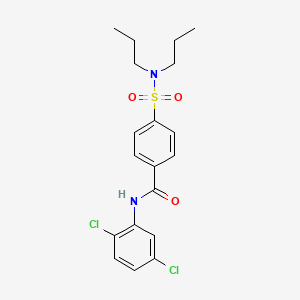

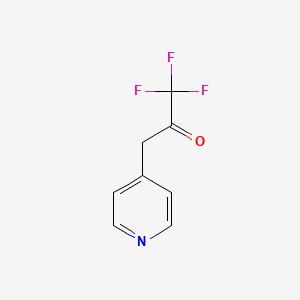

![molecular formula C15H11ClN2O B2448001 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 524724-70-7](/img/structure/B2448001.png)

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (2-CPMPC) is a chemical compound that has been studied for its potential use in a variety of scientific applications. 2-CPMPC has been shown to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments. In

Scientific Research Applications

Schiff Base Synthesis

Schiff bases are versatile compounds with applications in coordination chemistry, catalysis, and biological studies. Researchers have developed a microwave-enhanced protocol for synthesizing new Schiff bases using 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes and 2-aminopyridine. The reaction occurs in polyethylene glycol-400 (PEG-400), a green reaction medium, and avoids toxic catalysts and hazardous organic solvents. The resulting Schiff bases exhibit enhanced reaction rates and high yields .

Copper Complexes and Catalysis

Imidazo[1,2-a]pyridine derivatives form complexes with copper salts, which can serve as catalysts in various reactions. For instance, the complex formed between Cu(CH3COO)2 and 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde shows high catalytic activity in catechol oxidation. These copper complexes play a crucial role in synthetic chemistry and material science .

Drug Development

Imidazo[1,2-a]pyridine scaffolds are considered promising in drug discovery. Compounds containing this framework exhibit diverse pharmacological activities, including antimicrobial, antiepileptic, antidiabetic, antiprotozoal, and antifungal properties. Researchers have also identified imidazo[1,2-a]pyridine-based inhibitors of HIV-1 reverse transcriptase, colon cancer agents, and cyclin-dependent kinases .

Bioisosteres and Drug Design

Pyridine rings within imidazo[1,2-a]pyridine derivatives act as bioisosteres, replacing amides, amines, and benzene rings in drug development. Their basicity, water solubility, and ability to form hydrogen bonds make them valuable building blocks for pharmaceuticals .

Antibacterial Activity

Researchers have synthesized pyrazolo[3,4-d]pyrimidine derivatives, some of which contain imidazo[1,2-a]pyridine moieties. Among these, compounds a27 and a28 exhibited higher antibacterial activity against Gram-negative and Gram-positive bacteria than standard drugs. This highlights the potential of imidazo[1,2-a]pyridine derivatives in combating bacterial infections .

Material Science

Beyond pharmacology, imidazo[1,2-a]pyridines find applications in material science due to their structural characteristics. Their unique fused bicyclic 5–6 heterocycle scaffold makes them intriguing for designing functional materials .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines through radical reactions, as mentioned earlier, could potentially affect various biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridines and their derivatives have been associated with a wide range of applications in medicinal chemistry , suggesting that they could have diverse molecular and cellular effects.

Action Environment

The functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that the reaction conditions could potentially influence the compound’s action.

properties

IUPAC Name |

2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCUXCPYODYBJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

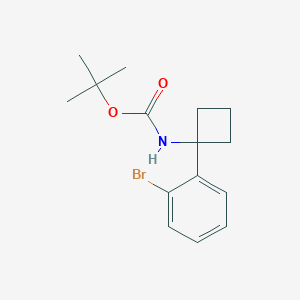

![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447921.png)

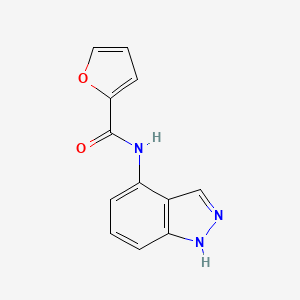

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447923.png)

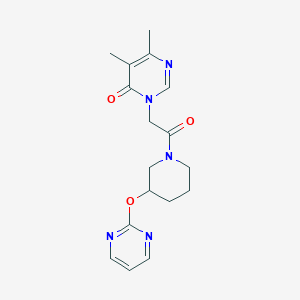

![N-(2-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2447925.png)

![Ethyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2447926.png)

![methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B2447932.png)

![methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2447933.png)

![6-[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2447937.png)